5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde 5-[2-(Trifluoromethyl)phenyl]furfural (5-[2-(Trifluoromethyl)phenyl]-2-furancarboxaldehyde) is an organic building block.

Brand Name: Vulcanchem
CAS No.: 94098-56-3
VCID: VC21334139
InChI: InChI=1S/C12H7F3O2/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(7-16)17-11/h1-7H
SMILES: C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(F)(F)F
Molecular Formula: C12H7F3O2
Molecular Weight: 240.18 g/mol

5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

CAS No.: 94098-56-3

Cat. No.: VC21334139

Molecular Formula: C12H7F3O2

Molecular Weight: 240.18 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde - 94098-56-3

Specification

CAS No. 94098-56-3
Molecular Formula C12H7F3O2
Molecular Weight 240.18 g/mol
IUPAC Name 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Standard InChI InChI=1S/C12H7F3O2/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(7-16)17-11/h1-7H
Standard InChI Key BECHPBVVELWRBW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(F)(F)F

Introduction

Physical and Chemical Properties

Physical Properties

5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde exists as a solid at room temperature with distinct physical characteristics that facilitate its handling and application in various chemical processes. The key physical properties of this compound are summarized in Table 1.

Table 1: Physical Properties of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

PropertyValueReference
Physical StateSolid
Molecular Weight240.18 g/mol
Melting Point41-44°C
Boiling Point331.7°C at 760 mmHg
Density1.314 g/cm³
Flash Point>230°F
AppearancePale yellow to white solid

The compound's relatively low melting point combined with its high boiling point provides a broad temperature range for conducting reactions in its liquid phase. The moderate density and solid state at ambient conditions contribute to its stability during storage and ease of handling in laboratory settings .

Structural Characteristics

The molecular structure of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde features several key structural elements that define its chemical behavior. The compound contains a central furan ring with a formyl (aldehyde) group at the 2-position and a 2-(trifluoromethyl)phenyl substituent at the 5-position. The trifluoromethyl group at the ortho position of the phenyl ring creates a unique electronic environment that influences the electron distribution throughout the molecule. This specific substitution pattern imparts distinctive electronic and steric properties that contribute to the compound's reactivity profile .

The structural characteristics can be further described by the following identifiers:

Table 2: Structural Identifiers of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

IdentifierValueReference
SMILESC1=CC=C(C(=C1)C2=CC=C(C=O)O2)C(F)(F)F
Canonical SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(F)(F)F
InChIInChI=1S/C12H7F3O2/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(7-16)17-11/h1-7H
InChI KeyBECHPBVVELWRBW-UHFFFAOYSA-N

The three-dimensional conformation of the molecule is influenced by the steric demands of the trifluoromethyl group, which can affect the planarity of the system and the orientation of the furan ring relative to the phenyl ring. These structural features are crucial for understanding the compound's behavior in various chemical reactions and its interactions with biological targets .

Spectroscopic Data

Spectroscopic analysis provides valuable information about the electronic structure and chemical environment of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde. Key spectroscopic properties include absorption characteristics in UV-visible spectroscopy and characteristic peaks in NMR spectroscopy. While specific detailed spectroscopic data for this compound is limited in the provided search results, the general spectroscopic properties can be inferred based on its structural features and related compounds.

The presence of the furan ring and the conjugated aldehyde group would typically result in distinctive absorption patterns in UV-visible spectroscopy. The trifluoromethyl group would significantly influence the chemical shifts in both 1H and 13C NMR spectra, particularly for the neighboring protons and carbon atoms .

Synthesis Methods

Suzuki Coupling Approach

The synthesis of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde typically involves a Suzuki coupling reaction between 2-furancarboxaldehyde and 2-(trifluoromethyl)phenylboronic acid. This approach represents one of the most efficient and widely used methods for creating the carbon-carbon bond between the furan and phenyl rings. The reaction conditions typically include:

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Organic solvent (e.g., toluene)

  • Inert atmosphere (nitrogen or argon)

  • Elevated temperature

The reaction proceeds through the oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation with the boronic acid and reductive elimination to form the desired C-C bond. This synthetic route offers high yield and good selectivity for the desired product.

Industrial Production

For industrial-scale production, the synthetic route is optimized to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The industrial production process may involve modifications to the laboratory-scale synthesis, including:

  • Optimization of catalyst loading to reduce costs

  • Selection of greener solvents and reagents

  • Implementation of continuous flow technology

  • Development of efficient purification methods

  • Recycling of catalysts and solvents

These modifications aim to enhance the efficiency of the process while maintaining the quality of the final product. The industrial production methods must also comply with regulatory requirements regarding safety and environmental impact.

Alternative Synthetic Routes

While the Suzuki coupling represents the primary synthetic approach for 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde, alternative routes may be employed depending on the availability of starting materials and specific requirements. These alternatives might include:

  • Direct functionalization of 5-phenylfuran-2-carbaldehyde through trifluoromethylation

  • Construction of the furan ring from appropriate precursors after establishing the trifluoromethylphenyl component

  • Cross-coupling reactions using different organometallic reagents (e.g., Stille or Negishi coupling)

Each alternative route offers specific advantages and limitations in terms of yield, selectivity, and practicality for different scales of production.

Chemical Reactivity

Reactions of the Aldehyde Group

The aldehyde functionality in 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde serves as a reactive site for various transformations, making this compound versatile in organic synthesis. The aldehyde group undergoes typical carbonyl reactions, including:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid, using oxidizing agents such as potassium permanganate in aqueous solution or chromium trioxide in acetic acid .

Reduction: Reduction of the aldehyde group with reagents like sodium borohydride in methanol or lithium aluminum hydride in ether produces 5-[2-(Trifluoromethyl)phenyl]furan-2-methanol.

Knoevenagel Condensation: The aldehyde group readily participates in Knoevenagel condensation reactions with compounds containing active methylene groups, forming new carbon-carbon bonds. This reaction has been demonstrated with various compounds, including methyl 2-cyanoacetate, malononitrile, and 2-furylacetonitrile .

Condensation with Amines: The aldehyde can react with primary amines to form imines or with hydrazines to form hydrazones, which are useful intermediates in heterocyclic synthesis .

Reactions of the Furan Ring

The furan ring in 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde can undergo various transformations that expand the synthetic utility of this compound:

Electrophilic Aromatic Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, although the reactivity is influenced by the electronic effects of both the aldehyde and the trifluoromethylphenyl substituents. The trifluoromethyl group directs the substitution to specific positions on the ring.

Diels-Alder Reactions: As a diene component, the furan ring can participate in Diels-Alder reactions with suitable dienophiles, leading to the formation of complex cyclic structures.

Ring Opening Reactions: Under certain conditions, the furan ring can undergo ring-opening reactions, providing access to acyclic derivatives with new functional groups .

Comparative Reactivity Studies

The reactivity of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is significantly influenced by the electronic effects of the trifluoromethyl group. Comparative studies with related compounds having different substitution patterns on the phenyl ring (such as 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde and 5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde) reveal distinct differences in reactivity .

The ortho-trifluoromethyl group in 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde creates unique steric and electronic environments that can affect both the rate and selectivity of various reactions. These effects are particularly pronounced in reactions involving approach of reagents to the aldehyde group or the furan ring, where the nearby trifluoromethyl group can exert significant steric influence .

Applications in Research and Industry

Medicinal Chemistry Applications

5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde serves as an important precursor in medicinal chemistry for the synthesis of biologically active compounds. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of derived compounds, making them candidates for various therapeutic applications. Specific applications include:

Antimicrobial Agents: Compounds derived from 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde have demonstrated potential antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. The antimicrobial activity is attributed to the trifluoromethyl group, which enhances binding affinity to biological targets .

Anticancer Research: Derivatives of this compound have been investigated for their cytotoxic effects on various cancer cell lines. Studies have indicated significant cytotoxicity with IC50 values that suggest potential as anticancer agents .

Anti-inflammatory Compounds: The structural features of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde make it suitable for developing compounds that can modulate inflammatory pathways, offering potential for treating inflammatory diseases.

Role in Organic Synthesis

As a versatile building block, 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde plays a significant role in the synthesis of complex organic molecules and heterocyclic compounds:

Synthesis of Thiosemicarbazones: The compound can react with thiosemicarbazide to form thiosemicarbazone derivatives, which have been evaluated for various biological activities including antimicrobial, antifungal, and antitumor properties .

Preparation of Furo[3,2-c]pyridine Derivatives: Through a series of transformations, the compound can be converted to complex heterocyclic systems like furo[3,2-c]pyridines, which have potential applications in medicinal chemistry .

Development of Benzimidazole Derivatives: The compound serves as a precursor for the synthesis of benzimidazole derivatives, which have shown promising DNA-binding properties and antimicrobial activity .

Material Science Applications

The unique electronic properties of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde make it valuable for applications in material science:

Specialty Chemicals: The compound is explored for the development of specialty chemicals with high thermal stability and resistance to degradation, attributable to the presence of the trifluoromethyl group.

Electronic Materials: Derivatives of this compound may find applications in electronic materials due to their distinctive electronic properties, potentially contributing to the development of organic semiconductors or conducting materials.

Biological Activity

Antimicrobial Properties

Studies on compounds related to 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde have revealed significant antimicrobial activity. The thiosemicarbazone derivatives, in particular, have demonstrated notable activity against various bacterial and fungal strains .

Antibacterial Activity: Derivatives of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde have shown activity against both Gram-positive and Gram-negative bacteria. For example, thiosemicarbazone derivatives have exhibited significant activity against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values comparable to those of reference antibacterial drugs .

Antifungal Activity: Similar derivatives have demonstrated antifungal properties against Candida albicans and Candida tropicalis, suggesting potential applications in antifungal drug development .

The biological activity is attributed to the unique structural features of the compound, particularly the trifluoromethyl group, which enhances the compound's ability to interact with biological targets through increased lipophilicity and electronic effects .

Other Biological Effects

Beyond antimicrobial activity, derivatives of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde have exhibited various other biological effects:

Anticancer Activity: Studies have evaluated the cytotoxic effects of derivatives on various cancer cell lines, including HuTu80, H460, DU145, M-14, HT-29, MCF-7, and LNCaP. Results have indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics in some cases .

Antioxidant Activity: Some derivatives, particularly thiosemicarbazones, have demonstrated antioxidant properties in DPPH assays, suggesting potential applications in addressing oxidative stress-related conditions .

DNA-Binding Properties: Certain derivatives, especially benzimidazole-containing compounds, have shown DNA-binding capabilities, which may contribute to their biological activity through interaction with nucleic acids .

Comparison with Related Compounds

Structure-Activity Relationships

The biological and chemical properties of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde are significantly influenced by its specific structural features. Comparisons with related compounds reveal important structure-activity relationships:

Positional Isomers: The position of the trifluoromethyl group on the phenyl ring significantly affects the compound's properties. Comparisons with 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde and 5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde reveal differences in reactivity, biological activity, and physical properties .

CompoundMolecular Weight (g/mol)Melting Point (°C)Biological FocusKey Structural FeaturesReference
5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde240.1841-44Antimicrobial, anticancerortho-CF3 on phenyl
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde240.18-Antimicrobialmeta-CF3 on phenyl
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde240.18--para-CF3 on phenyl
5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde274.6259-63-Cl and CF3 substituents
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde308.17--Two CF3 groups at meta positions

This comparative analysis highlights the impact of structural variations on the properties and potential applications of these related compounds. The specific position and number of trifluoromethyl groups, as well as the presence of additional substituents, significantly influence the chemical behavior and biological activity of these compounds.

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